3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile
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Overview
Description
3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is an indole derivative that features a nitrile group and a ketone functionality Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-methylindole with a suitable nitrile and ketone precursor. One common method involves the use of 5-methylindole, malononitrile, and an appropriate aldehyde under basic conditions to form the desired product through a multi-step reaction sequence .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: Known for its non-competitive inhibition of α-glucosidase.
3,3’-Bis(indolyl)methane: Exhibits a range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness: 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its specific functional groups (nitrile and ketone) that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(5-methyl-1H-indol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3 |
InChI Key |
NTPBHRWPOFDYII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)CC#N |
Origin of Product |
United States |
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